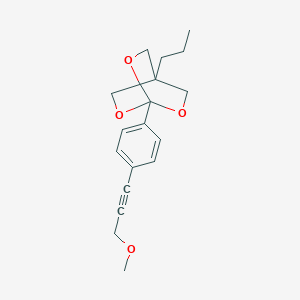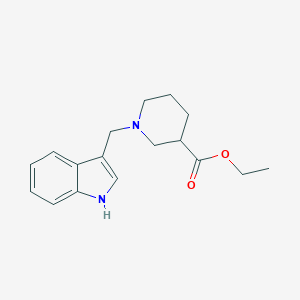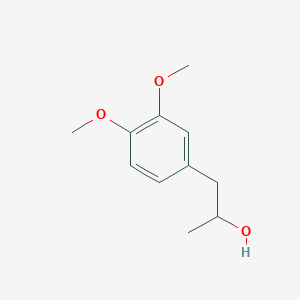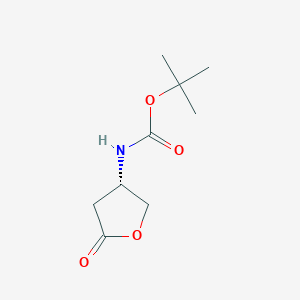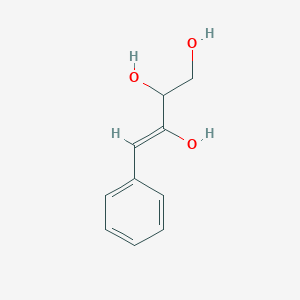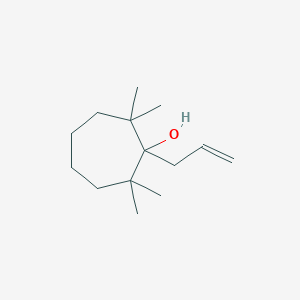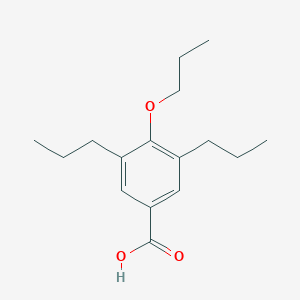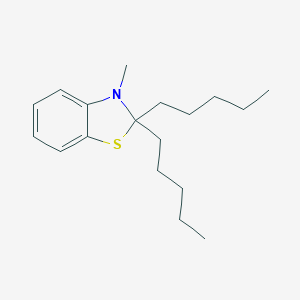
3-Methyl-2,2-dipentyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,2-dipentyl-1,3-benzothiazole is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. This compound is also known as MDB, and it has been synthesized using different methods. In
Mechanism Of Action
MDB inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. The mechanism of action of MDB involves the activation of caspases, which are enzymes that play a key role in apoptosis. MDB also inhibits the expression of anti-apoptotic proteins, which promotes apoptosis in cancer cells.
Biochemical And Physiological Effects
MDB has been shown to have low toxicity and minimal side effects in vitro and in vivo studies. In animal studies, MDB has been shown to have no significant effects on body weight, organ weight, or blood chemistry. However, further studies are needed to determine the long-term effects of MDB on human health.
Advantages And Limitations For Lab Experiments
MDB has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, one of the limitations of MDB is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
MDB has several potential future directions for research. One area of interest is the development of MDB-based fluorescent sensors for detecting metal ions in environmental and biological samples. Another potential direction is the development of MDB-based corrosion inhibitors for steel in harsh environments. Additionally, further studies are needed to determine the potential of MDB as a drug candidate for cancer treatment.
Synthesis Methods
MDB can be synthesized using different methods, including the reaction of 2-mercaptobenzothiazole with 3-methyl-2,2-dipentyl-1-bromoalkane in the presence of a base. Another method involves the reaction of 2-mercaptobenzothiazole with 3-methyl-2,2-dipentyl-1-chloroalkane in the presence of a base. The yield and purity of MDB depend on the reaction conditions used during synthesis.
Scientific Research Applications
MDB has been studied for its potential applications in various scientific fields. One of the major applications of MDB is in the development of fluorescent sensors for detecting metal ions. MDB has also been used as a corrosion inhibitor for steel in acidic environments. Additionally, MDB has been studied for its potential as a drug candidate due to its ability to inhibit the growth of cancer cells.
properties
CAS RN |
104169-13-3 |
|---|---|
Product Name |
3-Methyl-2,2-dipentyl-1,3-benzothiazole |
Molecular Formula |
C18H29NS |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
3-methyl-2,2-dipentyl-1,3-benzothiazole |
InChI |
InChI=1S/C18H29NS/c1-4-6-10-14-18(15-11-7-5-2)19(3)16-12-8-9-13-17(16)20-18/h8-9,12-13H,4-7,10-11,14-15H2,1-3H3 |
InChI Key |
FXZXEHKLWGOIDB-UHFFFAOYSA-N |
SMILES |
CCCCCC1(N(C2=CC=CC=C2S1)C)CCCCC |
Canonical SMILES |
CCCCCC1(N(C2=CC=CC=C2S1)C)CCCCC |
synonyms |
Benzothiazole, 2,3-dihydro-3-methyl-2,2-dipentyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



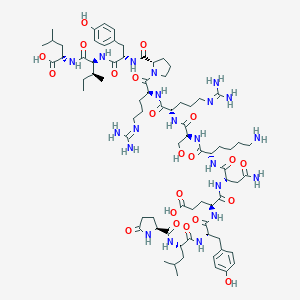
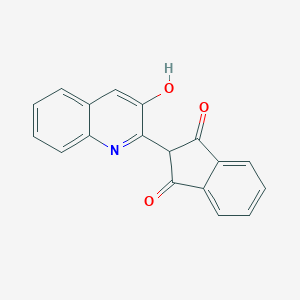
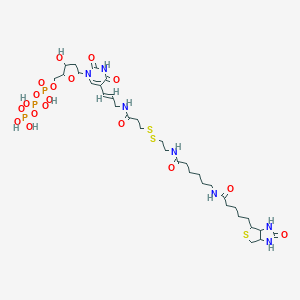
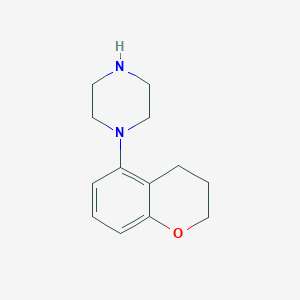


![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
